5-(3,5-Dimethylphenyl)picolinic acid
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Overview
Description
5-(3,5-Dimethylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of environmentally benign organoboron reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
5-(3,5-Dimethylphenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and coordination chemistry.
Biology: The compound’s potential biological activity is of interest for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to various biological effects . This mechanism is similar to that of picolinic acid, which disrupts zinc binding and inhibits the function of zinc finger proteins involved in viral replication and cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: An isomer with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer with a carboxylic acid group at the 3-position of the pyridine ring.
Isonicotinic acid: An isomer with a carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness
5-(3,5-Dimethylphenyl)picolinic acid is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and ability to form complexes with metals, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-10(2)7-12(6-9)11-3-4-13(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBKXABLFTTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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